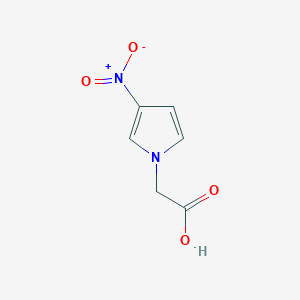

2-(3-nitro-1H-pyrrol-1-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

250647-52-0 |

|---|---|

Molecular Formula |

C6H6N2O4 |

Molecular Weight |

170.12 g/mol |

IUPAC Name |

2-(3-nitropyrrol-1-yl)acetic acid |

InChI |

InChI=1S/C6H6N2O4/c9-6(10)4-7-2-1-5(3-7)8(11)12/h1-3H,4H2,(H,9,10) |

InChI Key |

XJUCVTLZVPFTKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Nitro 1h Pyrrol 1 Yl Acetic Acid and Its Analogues

De Novo Synthesis Approaches to the 2-(3-nitro-1H-pyrrol-1-yl)acetic acid Scaffold

De novo synthesis—the construction of the target molecule from acyclic or simple cyclic precursors—provides a direct route to the pyrrole-2-acetic acid framework. These methods build the heterocyclic ring and incorporate the acetic acid moiety, or a precursor to it, within the reaction sequence.

Radical chemistry offers an alternative pathway for the synthesis of the pyrrole-2-acetic acid core. One of the established methods is the iodine-transfer radical addition of iodoacetic acids to pyrrole (B145914). scispace.com This type of reaction involves the generation of a radical species from the iodoacetic acid, which then adds to the pyrrole ring. This approach, while effective, can be limited by factors such as the need for a large excess of reagents. scispace.com

Synthesis of Key 3-Nitropyrrole (B1211435) Precursor Moieties

A crucial intermediate for the target compound is 3-nitropyrrole. The synthesis of this precursor is a key step, and various methods have been developed to introduce the nitro group at the C-3 position of the pyrrole ring with high regioselectivity.

Direct nitration of the pyrrole ring is a straightforward approach to obtaining 3-nitropyrrole. A significant challenge in the nitration of pyrrole is controlling the regioselectivity and avoiding over-reaction or decomposition due to the high reactivity of the pyrrole ring towards electrophiles. Modern protocols have been developed to overcome these issues, providing mild and efficient conditions.

One such method utilizes pyrrole and sodium nitrite (B80452) as raw materials in the presence of a persulfate, such as sodium persulfate or potassium persulfate. researchgate.net This approach avoids the use of strong, harsh acids like nitric acid. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) or acetonitrile (B52724) at a moderately elevated temperature, yielding 3-nitropyrrole in excellent yields. researchgate.net

| Nitrating System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Nitrite / Sodium Persodisulfate | Tetrahydrofuran | 60 | 98 | researchgate.net |

| Sodium Nitrite / Potassium Persodisulfate | Acetonitrile | 60 | 95 | researchgate.net |

Multicomponent reactions, where three or more reactants combine in a single operation, provide a highly efficient route to complex molecules like substituted nitropyrroles. Copper catalysis, for instance, enables the synthesis of polysubstituted pyrroles from aldehydes, amines, and β-nitroalkenes. organic-chemistry.org This strategy allows for the construction of highly functionalized pyrrole rings in a single step.

Additionally, catalyst-free, green protocols have been developed for preparing polysubstituted nitropyrrole derivatives through the reaction of malononitrile (B47326) and phenylglyoxal (B86788) monohydrates with nitroketene acetals. Furthermore, the strong electron-withdrawing nature of the nitro group can be exploited in cascade reactions, where it activates the scaffold for subsequent nucleophilic attack and cyclization to form the pyrrole ring. google.com

Functionalization and Derivatization Pathways from Nitro-Pyrrole Cores to Acetic Acid Conjugates

Once the 3-nitropyrrole core is synthesized, the final step involves the introduction of the acetic acid group at the N-1 position. This is typically achieved through N-alkylation with a suitable two-carbon electrophile, followed by hydrolysis.

The standard procedure involves the reaction of 3-nitropyrrole with a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. researchgate.net The pyrrole nitrogen acts as a nucleophile, displacing the bromide to form ethyl 2-(3-nitro-1H-pyrrol-1-yl)acetate. This N-alkylation of pyrroles with alkyl halides is a well-established and highly regioselective transformation. organic-chemistry.org The reaction is commonly carried out in a polar aprotic solvent like tetrahydrofuran (THF) at room temperature. researchgate.net The subsequent step is the hydrolysis of the resulting ester to the desired carboxylic acid, which can be accomplished under either acidic or basic conditions.

Advanced and Sustainable Synthetic Technologies

Heterogeneous Catalysis in Pyrrole-2-acetic Acid Synthesis

The use of solid-supported reagents and catalysts represents a significant step towards more sustainable synthetic protocols for pyrrole-2-acetic acid derivatives. scispace.com A notable example is a two-step, fully heterogeneous process starting from pyrroles and β-nitroacrylates. scispace.comrsc.org This method avoids the need for extensive work-up procedures and minimizes solvent use, aligning with the principles of green chemistry. scispace.com

The first step involves a one-pot Friedel–Crafts alkylation followed by an elimination reaction. This sequence can be effectively promoted by solid-supported catalysts, leading to the formation of 2-pyrrolylacrylate derivatives. The subsequent step involves the reduction of the nitro group and the double bond, which can also be achieved using a heterogeneous catalyst such as Palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate. scispace.com This approach has been successfully applied to a range of substrates, demonstrating its generality. scispace.com

Table 1: Examples of Heterogeneously Catalyzed Synthesis of Pyrrole-2-acetic Acid Derivatives

| Entry | Pyrrole Substrate | β-Nitroacrylate Ester (R group) | Product | Overall Yield (%) |

| 1 | Pyrrole | Benzyl | 2-(1H-pyrrol-1-yl)acetic acid | 75 |

| 2 | 1-Methylpyrrole | Ethyl | 2-(1-methyl-1H-pyrrol-1-yl)acetic acid ethyl ester | 82 |

| 3 | 2,5-Dimethylpyrrole | Benzyl | 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid | 68 |

Data synthesized from literature reports describing similar reactions.

Applications of Flow Chemistry in Nitropyrrole Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages for the synthesis of nitropyrroles and their precursors, including enhanced safety, improved heat and mass transfer, and greater reproducibility compared to batch methods. africacommons.netseqens.com This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, which are often encountered in nitration reactions. africacommons.netdurham.ac.uk

The synthesis of highly substituted nitropyrroles has been successfully demonstrated using modular flow reactors. africacommons.netdurham.ac.uk These systems can integrate multiple reaction and purification steps into a continuous sequence. For example, a three-component coupling reaction between glycine (B1666218) esters, aldehydes, and nitroalkenes can be performed in a flow reactor, followed by in-line oxidation to yield the corresponding nitropyrrole. africacommons.net The use of immobilized reagents and scavengers within the flow path facilitates the removal of byproducts and excess reagents, leading to cleaner product streams and simplifying purification. durham.ac.uk

Key benefits of employing flow chemistry in nitropyrrole synthesis include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling energetic materials like nitro compounds. seqens.com

Precise Reaction Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved selectivity and yields.

Scalability: Scaling up production is often more straightforward in flow systems compared to batch reactors. seqens.com

Reduced Environmental Footprint: Flow chemistry can lead to a significant reduction in solvent consumption and energy usage. seqens.com

A notable application is the synthesis of 3-nitropyrrolidines, precursors to nitropyrroles, via dipolar cycloaddition reactions in a microreactor. durham.ac.uk This process demonstrates the ability to generate and use unstable intermediates like azomethine ylides in a controlled manner. durham.ac.uk Subsequent in-line hydrogenation can then be performed to further modify the products. durham.ac.uk

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The key transformations include the formation of the pyrrole ring, the attachment of the acetic acid side chain, and the nitration of the pyrrole ring.

The synthesis of the pyrrole-2-acetic acid scaffold can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. bhu.ac.in Another approach involves the reaction of pyrroles with β-nitroacrylates. scispace.com This latter reaction is believed to proceed through an initial Michael-type addition of the pyrrole to the electron-deficient β-nitroacrylate, followed by subsequent transformations.

The nitration of the pyrrole ring is a critical step. Pyrrole is highly reactive towards electrophilic substitution, and harsh nitrating conditions, such as a mixture of nitric and sulfuric acids, can lead to polymerization. quimicaorganica.org Therefore, milder conditions are typically employed. The nitration of pyrrole with nitric acid in acetic anhydride (B1165640) is a common method. quimicaorganica.orguop.edu.pk

The mechanism of this reaction involves the formation of acetyl nitrate (B79036) as the active electrophile. The pyrrole ring then attacks the nitronium ion (or its equivalent), leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. quimicaorganica.org The attack preferentially occurs at the C2 position due to the greater stabilization of the resulting intermediate compared to attack at the C3 position. quimicaorganica.orguop.edu.pk Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the 2-nitropyrrole derivative. quimicaorganica.org For the synthesis of this compound, the starting material would be 2-(1H-pyrrol-1-yl)acetic acid, and the nitration would be directed to the 3-position, likely influenced by the existing substituent at the 1-position.

Chemical Reactivity and Transformation Pathways of 2 3 Nitro 1h Pyrrol 1 Yl Acetic Acid

Reactions Involving the Nitro Group: Reductions and Subsequent Derivatizations

The nitro group on the pyrrole (B145914) ring is a key functional handle, primarily amenable to reduction, which transforms the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group. This conversion dramatically alters the chemical properties of the molecule and opens pathways for further derivatization.

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. masterorganicchemistry.comjsynthchem.com A variety of methods can be employed, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule. commonorganicchemistry.comwikipedia.org Common and effective methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen gas, is a highly efficient method for this transformation. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, metal-based reductions using reagents like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also widely used and can be milder for certain substrates. masterorganicchemistry.comwikipedia.org Tin(II) chloride (SnCl2) offers another mild alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The resulting product, 2-(3-amino-1H-pyrrol-1-yl)acetic acid, contains a nucleophilic amino group. This amine can undergo a range of subsequent derivatization reactions, such as acylation with acid chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides.

| Reagent System | Description | Product |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation is a common and often preferred method for nitro group reduction due to its high efficiency and clean reaction profile. commonorganicchemistry.com | 2-(3-amino-1H-pyrrol-1-yl)acetic acid |

| Fe, HCl or AcOH | The use of iron metal in acidic conditions provides a classic and cost-effective method for the reduction of aromatic nitro groups. commonorganicchemistry.com | 2-(3-amino-1H-pyrrol-1-yl)acetic acid |

| SnCl₂, HCl | Tin(II) chloride is a mild reducing agent suitable for substrates with other sensitive functional groups. commonorganicchemistry.com | 2-(3-amino-1H-pyrrol-1-yl)acetic acid |

| Zn, AcOH | Zinc dust in acetic acid is another effective metal/acid combination for this transformation. commonorganicchemistry.com | 2-(3-amino-1H-pyrrol-1-yl)acetic acid |

Transformations at the Acetic Acid Moiety: Esterification, Amidation, and Decarboxylation

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations such as esterification, amidation, and decarboxylation.

Esterification is the conversion of the carboxylic acid to an ester. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible and often requires removal of water to drive it to completion. The specific alcohol used determines the resulting ester (e.g., methanol (B129727) for the methyl ester, ethanol (B145695) for the ethyl ester).

Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. Because direct reaction is often slow, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Alternatively, peptide coupling reagents such as 1-[(1-(cyano-2-ethoxy-2-oxoethylideneamino-oxy)-dimethylaminomorpholino)]uronium hexafluorophosphate (B91526) (COMU) or propylphosphonic acid anhydride (B1165640) (T3P) can be used to facilitate direct amide bond formation under milder conditions. acs.org

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic and heteroaromatic carboxylic acids. However, the decarboxylation of pyrrole-2-carboxylic acid has been shown to be subject to acid catalysis in strongly acidic solutions. nih.gov The proposed mechanism involves protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond. This process proceeds through an associative mechanism involving the addition of water to the carboxyl group, leading to the formation of the pyrrole and protonated carbonic acid, which then dissociates. nih.govresearchgate.net The presence of the deactivating nitro group at the 3-position would likely influence the ease of ring protonation and thus the rate of decarboxylation.

| Transformation | Typical Reagents | Product Class |

|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Amide |

| Amidation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., COMU, T3P) | Amide |

| Decarboxylation | Strong Acid (e.g., HClO₄), Heat | 1-methyl-3-nitropyrrole |

Electrophilic and Nucleophilic Reaction Profiles on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). uop.edu.pk However, the reactivity and regiochemistry of 2-(3-nitro-1H-pyrrol-1-yl)acetic acid are heavily modulated by its substituents.

Electrophilic Aromatic Substitution (EAS): Pyrrole typically undergoes electrophilic substitution preferentially at the C2 (α) position, as the cationic intermediate (sigma complex) is better stabilized by resonance. uop.edu.pkbyjus.com In this specific molecule, the C2 and C5 positions are α to the nitrogen, while C3 and C4 are β. The N-1 position is blocked by the acetic acid group. The C3 position is occupied by a nitro group, which is a powerful electron-withdrawing group and deactivates the ring towards electrophilic attack. masterorganicchemistry.com This deactivating effect makes further electrophilic substitution challenging. If a reaction were forced, the directing effects of the substituents would compete. The N-1 acetic acid group is weakly activating, while the C3-nitro group is strongly deactivating and acts as a meta-director. The combined effect would likely direct an incoming electrophile to the C5 position, which is para to the deactivating nitro group and also an α-position of the pyrrole ring.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is generally difficult on electron-rich aromatic rings like pyrrole. quimicaorganica.org However, the presence of a strong electron-withdrawing group, such as the nitro group, can facilitate this type of reaction by stabilizing the negatively charged Meisenheimer complex intermediate. rsc.orglibretexts.org For this compound, the nitro group at C3 activates the ortho (C2, C4) and para (C5) positions towards nucleophilic attack. Since C2 and C5 are already substituted (C2 implicitly by the bond to C3), the most likely positions for attack by a strong nucleophile (e.g., methoxide, piperidine) would be C2 or C4. rsc.org It is also possible for the nitro group itself to act as a leaving group, although this is less common. rsc.org For nitropyrroles specifically, it's noted that an N-substituted derivative is necessary to prevent deprotonation by the basic nucleophile, a condition which is met in this molecule. rsc.orgorganic-chemistry.org

Advanced Analytical Techniques for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For 2-(3-nitro-1H-pyrrol-1-yl)acetic acid, ¹H NMR and ¹³C NMR would be the primary experiments conducted.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to each unique proton in the molecule. The protons on the pyrrole (B145914) ring (at positions 2, 4, and 5) would appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) would be crucial for confirming the 1,3-substitution pattern. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would likely appear as a singlet, shifted downfield due to the influence of the adjacent nitrogen atom and carboxylic acid group. The acidic proton (-COOH) would typically be a broad singlet at a very downfield chemical shift.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. Signals would be expected for the four distinct carbons of the pyrrole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon atom bearing the nitro group (C-3) would be significantly shifted. Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish connectivity between protons and carbons, confirming the complete and unambiguous assignment of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Using a high-resolution mass spectrometer (HRMS), the exact mass of this compound could be determined, which would confirm its elemental composition (C₆H₆N₂O₄).

In a typical mass spectrum, a prominent peak for the molecular ion [M]⁺ or a pseudomolecular ion, such as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode), would be observed. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of the carboxylic acid group (-COOH, 45 Da) or the nitro group (-NO₂, 46 Da) are plausible fragmentation pathways that would produce significant fragment ions. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

X-ray Crystallography for Precise Solid-State Structure Determination

The resulting crystal structure would confirm the planarity of the pyrrole ring and show the orientation of the acetic acid and nitro substituents relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding (e.g., involving the carboxylic acid group), which dictate how the molecules pack together in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties. To date, no published crystal structure for this specific compound is available.

Chromatographic Methods for Compound Purity Assessment and Isolation

Chromatographic techniques are essential for both isolating the target compound from a reaction mixture and assessing its purity. High-Performance Liquid Chromatography (HPLC) would be a primary method for purity analysis. A suitable reversed-phase HPLC method would be developed, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would produce a peak at a specific retention time, and the purity would be determined by the area percentage of this peak relative to any impurity peaks.

For purification on a larger scale, column chromatography using silica (B1680970) gel would be employed. The polarity of the solvent system would be optimized to achieve a good separation of the desired product from any starting materials or byproducts. Thin-Layer Chromatography (TLC) would be used to monitor the progress of the purification.

Future Research Directions and Emerging Paradigms in 2 3 Nitro 1h Pyrrol 1 Yl Acetic Acid Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of substituted pyrroles can be challenging, often requiring multi-step procedures and harsh reaction conditions that may not be compatible with sensitive functional groups. unimi.it Future research should prioritize the development of more efficient and selective synthetic routes to 2-(3-nitro-1H-pyrrol-1-yl)acetic acid and its derivatives.

One promising approach is the use of palladium-catalyzed reductive cyclization of nitrodienes. unimi.it This method offers a novel strategy for constructing the pyrrole (B145914) nucleus, utilizing carbon monoxide as a reductant and producing carbon dioxide as the only stoichiometric byproduct. unimi.it Adapting this methodology for the synthesis of the target compound could lead to higher yields and better regioselectivity.

Another area for development is Microwave-Assisted Organic Synthesis (MAOS). This technique has been shown to be a cost-effective way to generate new pyrrolomycins by introducing desired substituents in specific positions. nih.gov Applying MAOS to the synthesis of this compound could significantly reduce reaction times and improve yields.

Furthermore, exploring novel catalytic systems, such as those based on silver (AgI), could open up new reaction pathways. For example, an AgI-catalyzed coupling of imino ethers and enol diazoacetates has been reported for the synthesis of pyrrole derivatives. researchgate.net Investigating similar catalytic systems could lead to the development of highly efficient methods for the synthesis of the target compound.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Challenges |

| Palladium-Catalyzed Reductive Cyclization | High yields, good regioselectivity, environmentally friendly byproduct (CO2). unimi.it | Substrate synthesis, catalyst cost and sensitivity. |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, cost-effective, potential for high yields. nih.gov | Scale-up limitations, requirement for specialized equipment. |

| Silver-Catalyzed Cycloaddition | Access to novel reaction pathways, potential for high efficiency. researchgate.net | Catalyst stability, substrate scope limitations. |

Exploration of Unconventional Reactivity and Catalytic Approaches

The inherent reactivity of the nitro group and the acetic acid side chain in this compound offers a rich landscape for chemical exploration. Future research should focus on leveraging this reactivity to develop novel transformations and catalytic applications.

The nitro group can serve as a versatile functional handle for a variety of chemical modifications. For instance, it can be reduced to an amino group, which can then be further functionalized to create a diverse library of compounds for biological screening. nih.gov Investigating the selective reduction of the nitro group in the presence of the carboxylic acid moiety would be a key area of research.

The pyrrole ring itself can participate in various cycloaddition reactions. Investigating the reactivity of this compound in [3+2] and [3+3] annulation reactions could lead to the synthesis of complex polycyclic systems with potential biological activity. researchgate.net

Furthermore, the development of organophotoredox-catalyzed reactions for the functionalization of the pyrrole ring is a promising avenue. This approach allows for the construction of pyrrole derivatives under mild, transition-metal-free conditions. researchgate.net Applying this technology to this compound could enable the introduction of a wide range of substituents with high precision.

Advanced Computational Design and Predictive Modeling for Chemical Innovations

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these approaches can accelerate the design and development of new derivatives with desired properties.

Predictive modeling can be used to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives. nih.gov This allows for the early identification of potentially problematic candidates and the prioritization of compounds with favorable pharmacokinetic profiles.

Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to specific biological targets. For example, pyrrole derivatives have been identified as inhibitors of the InhA enzyme in Mycobacterium tuberculosis. nih.gov Computational screening could identify derivatives with enhanced inhibitory activity.

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule. This information can be used to guide the design of new reactions and to understand the mechanism of action of biologically active derivatives.

Table 2: Application of Computational Approaches

| Computational Method | Application | Potential Outcome |

| ADMET Prediction | In silico screening of pharmacokinetic and toxicity profiles. nih.gov | Prioritization of drug candidates with favorable properties. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Design of potent and selective inhibitors. |

| Quantum Mechanics | Understanding electronic structure and reactivity. | Rational design of novel synthetic transformations. |

Integration into Interdisciplinary Research Frameworks

The full potential of this compound can only be realized through its integration into broader, interdisciplinary research frameworks. This involves collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists.

In the field of medicinal chemistry, this compound and its derivatives could be investigated as potential antibacterial, antifungal, antiviral, and anticancer agents. nih.govnih.gov The pyrrole nucleus is a common motif in many biologically active natural products and approved drugs. nih.gov

In materials science, the unique electronic properties of the nitro-pyrrole system could be exploited for the development of novel organic electronic materials. The ability to tune the electronic properties through chemical modification makes these compounds attractive candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the carboxylic acid functionality provides a handle for immobilization onto solid supports, which could be utilized for the development of novel catalysts or sensors. This opens up possibilities for applications in green chemistry and environmental monitoring.

By fostering collaborations across different scientific disciplines, the diverse potential of this compound can be systematically explored and translated into practical applications that address pressing challenges in medicine and technology.

Q & A

Q. What are the established synthetic routes for 2-(3-nitro-1H-pyrrol-1-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : While direct evidence for the nitro-substituted derivative is limited, analogous pyrrole-acetic acid derivatives (e.g., 2-(1H-pyrrol-2-yl)acetic acid) are synthesized via nucleophilic substitution. Pyrrole reacts with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) in solvents like ethanol or water .

- Optimization Variables :

- Base Selection : Sodium hydroxide may favor faster kinetics, while potassium carbonate offers milder conditions, reducing side reactions (e.g., pyrrole ring nitration or oxidation) .

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but risk nitro group decomposition.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nitro group stability.

- Yield Monitoring : Use TLC or HPLC to track intermediate formation. Purify via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid O-H (broad ~2500–3300 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS in negative mode for [M-H]⁻ ion; monitor fragmentation patterns to confirm nitro group stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in further functionalization?

Methodological Answer:

- Density Functional Theory (DFT) :

- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualizing molecular orbitals.

- Validation : Compare predicted vs. experimental NMR/IR data to refine models .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis :

- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

Q. How can X-ray crystallography elucidate solid-state interactions influencing stability?

Methodological Answer:

- Crystallization : Use slow evaporation (e.g., acetone/water) to grow single crystals.

- Data Collection : Synchrotron radiation (λ = 0.71073 Å) for high-resolution diffraction.

- Key Metrics : Analyze hydrogen bonding (e.g., carboxylic acid dimerization) and π-π stacking between pyrrole rings. Reference analogous structures (e.g., 2-((4-aminophenyl)thio)acetic acid, P1 space group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.